N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-15(23-2)13(10-11)18-16-9-7-12-4-3-5-14(20(21)22)17(12)19-16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQILTSRTGYDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218310 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330663-18-8 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330663-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine typically involves the reaction of 2-methoxy-5-methylaniline with 8-nitroquinoline-2-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine is an organic compound belonging to the quinoline derivatives class, characterized by a methoxy group, a methyl group, and a nitro group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic applications in treating various diseases.
- Industry It is utilized in developing new materials and chemical processes.
This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound exerts biological effects through interactions with various molecular targets, where the nitro group is particularly important for its reactivity, allowing the compound to modulate enzyme and receptor activities, leading to various cellular responses, including apoptosis in cancer cells and inhibition of bacterial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, with in vitro studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. For example, the compound showed an inhibition zone comparable to standard antibiotics against Staphylococcus aureus, and derivatives of the compound displayed potent activity against Pseudomonas aeruginosa, with inhibition zones reaching up to 23 mm in diameter.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Pseudomonas aeruginosa | 23 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
The anticancer potential of this compound has also been investigated, with various derivatives synthesized and tested against different cancer cell lines, including HeLa, MCF-7, A549, and A2780. Many derivatives exhibited IC50 values ranging from 5 to 19 µM against MCF-7 cells, indicating strong cytotoxic effects compared to cisplatin.
Table 2: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 | 5–19 | More potent |
| HeLa | 7–49 | More potent |
| A549 | 10–30 | More potent |
| A2780 | 10–38 | More potent |
Case Studies
Animal models have shown that this compound can effectively reduce tumor sizes when administered at specific dosages. The compound has also been evaluated for its effectiveness against antibiotic-resistant strains of bacteria, demonstrating promising results that suggest it could be developed into new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Structural Features:
- Methoxy and methyl groups (position 2) : The 2-methoxy-5-methylphenyl substituent introduces steric bulk and electron-donating effects, which may modulate solubility and intermolecular interactions.
Comparison with Similar Compounds
Quinoline derivatives are widely studied for their diverse chemical and pharmacological properties. Below, N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine is compared with structurally analogous compounds based on substituent patterns, synthesis, and applications.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Comparative Insights:
Substituent Position and Reactivity: The 8-nitro group in the target compound distinguishes it from analogs like 6-methoxyquinolin-8-amine (NH₂ at C8) and 2-methylquinolin-8-amine (NH₂ at C8, Me at C2). Nitro groups typically reduce basicity and increase oxidative stability compared to amines . Steric and Electronic Effects: The bulky N-(2-methoxy-5-methylphenyl) group in the target compound may hinder π-π stacking or hydrogen bonding compared to smaller substituents (e.g., methyl or methoxyethyl groups in other derivatives) .
Synthesis Methods: The target compound may be synthesized via condensation reactions similar to those used for 2-methylquinolin-8-amine (visible-light photocatalyzed reductions of nitroaryls) . 6-Methoxyquinolin-8-amine is prepared via carbonyl-amine condensation in trifluoroethanol (TFE), suggesting possible parallels in synthetic routes for nitro-substituted quinolines .
Commercial and Research Relevance: Unlike N,2-dimethyl-8-quinolinamine (readily available from 3 suppliers), the target compound’s discontinued status highlights challenges in scalability or stability .
Biological Activity
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a quinoline ring system substituted with a methoxy group, a methyl group, and a nitro group. These substitutions are significant as they influence the compound's biological properties.
This compound exerts its biological effects through interactions with various molecular targets. The nitro group is particularly important for its reactivity, allowing the compound to modulate enzyme and receptor activities. This modulation can lead to various cellular responses, including apoptosis in cancer cells and inhibition of bacterial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : The compound showed an inhibition zone comparable to standard antibiotics.
- Pseudomonas aeruginosa : Derivatives of the compound displayed potent activity against this pathogen, with inhibition zones reaching up to 23 mm in diameter .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Pseudomonas aeruginosa | 23 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various derivatives have been synthesized and tested against different cancer cell lines, including HeLa, MCF-7, A549, and A2780. Notably:
- IC50 Values : Many derivatives exhibited IC50 values ranging from 5 to 19 µM against MCF-7 cells, indicating strong cytotoxic effects compared to cisplatin .
Table 2: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 | 5–19 | More potent |
| HeLa | 7–49 | More potent |
| A549 | 10–30 | More potent |
| A2780 | 10–38 | More potent |
Case Studies
Several case studies have highlighted the efficacy of this compound in real-world applications:
- In Vivo Studies : Animal models have shown that the compound can effectively reduce tumor sizes when administered at specific dosages.
- Resistance Studies : The compound has been evaluated for its effectiveness against antibiotic-resistant strains of bacteria, demonstrating promising results that suggest it could be developed into new therapeutic agents.
Q & A
Basic: What established synthetic routes are available for N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine, and what intermediates are critical?
Methodological Answer:
A common approach involves coupling nitroquinoline derivatives with substituted anilines. For example, reductive amination using NaBHCN (sodium cyanoborohydride) at pH ≈6 can reduce imine intermediates formed between 8-nitroquinoline-2-carbaldehyde and 2-methoxy-5-methylaniline. This method minimizes side reactions and improves yield compared to traditional LiAlH reductions . Key intermediates include the aldehyde precursor (e.g., 8-nitroquinoline-2-carbaldehyde) and the imine formed prior to reduction. Purity of intermediates should be verified via TLC and NMR before proceeding.
Basic: Which spectroscopic techniques are most effective for characterizing the nitro group and aromatic substituents in this compound?
Methodological Answer:
- Nitro Group: IR spectroscopy (stretching vibrations ~1520 cm and ~1350 cm) confirms nitro presence.
- Aromatic Systems: H NMR (DMSO-) identifies substituents: methoxy protons resonate at δ ~3.8 ppm, methyl groups at δ ~2.3 ppm, and nitroquinoline protons as multiplet signals between δ 7.5–9.0 ppm.
- Structural Confirmation: X-ray crystallography resolves dihedral angles (e.g., 70.22° between quinoline and methoxyphenyl rings) and hydrogen-bonding patterns, critical for validating steric effects .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR, crystallography) for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal-packing forces. To address:
Crystallography vs. NMR: Compare X-ray-derived bond lengths/angles with DFT-optimized gas-phase structures. Solvent corrections (e.g., CPCM model) improve computational accuracy .
Dynamic Effects: Variable-temperature NMR can identify conformational flexibility not captured in static crystallographic data.
Synchrotron Validation: High-resolution X-ray data (≤0.8 Å) reduces thermal motion artifacts, enhancing structural reliability .
Advanced: How can substituent modifications on the quinoline ring influence electronic properties and biological activity?
Methodological Answer:
- Electronic Effects: Introduce electron-withdrawing groups (e.g., -NO) at position 8 to enhance quinoline’s π-acidity, altering redox potentials (cyclic voltammetry) and binding affinity in biological assays.
- Steric Effects: Substituents at position 2 (e.g., methoxy groups) increase steric hindrance, potentially reducing intermolecular H-bonding (validated via Hirshfeld surface analysis) .
- SAR Strategy: Systematically replace the 5-methyl group with halogens or bulkier alkyl chains and evaluate changes in bioactivity (e.g., IC in enzyme inhibition assays) .
Advanced: How should researchers design experiments to analyze contradictory biological activity data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
Assay Standardization: Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
Positive Controls: Use reference inhibitors (e.g., chloroquine for antimalarial studies) to calibrate activity.
Off-Target Screening: Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions.
Structural Analog Testing: Compare activity of derivatives (e.g., replacing nitro with amino groups) to isolate pharmacophore contributions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Controls: Use fume hoods for synthesis steps involving volatile intermediates. Monitor airborne particulates with real-time sensors.
- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. Avoid skin contact due to potential sensitization risks .
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO before disposal in designated halogenated waste containers .
Advanced: How can researchers optimize reaction conditions to improve yield and scalability?
Methodological Answer:
Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance imine formation kinetics.
Catalysis: Evaluate Pd/C or Raney Ni for nitro group reduction steps, ensuring compatibility with methoxy substituents.
Flow Chemistry: Implement continuous-flow systems to reduce reaction time and improve heat management for exothermic steps .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
